molecular formula C25H26N2O B11035397 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide

2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11035397
M. Wt: 370.5 g/mol
InChI Key: SXXGAGADOAAORZ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide (molecular formula: C₂₅H₂₆N₂O, average mass: 370.496 g/mol) is a substituted dihydroquinoline derivative featuring a carboxamide group at the 1(2H)-position and phenyl substituents at the N and 4-positions of the heterocyclic core . The compound lacks defined stereocenters, as indicated by its 0/1 stereochemical descriptor in ChemSpider records (ID: 2992865), suggesting a non-chiral or racemic configuration.

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

2,2,4-trimethyl-N,4-diphenyl-3H-quinoline-1-carboxamide

InChI

InChI=1S/C25H26N2O/c1-24(2)18-25(3,19-12-6-4-7-13-19)21-16-10-11-17-22(21)27(24)23(28)26-20-14-8-5-9-15-20/h4-17H,18H2,1-3H3,(H,26,28)

InChI Key

SXXGAGADOAAORZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=CC=C3)(C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Aniline-Acetone Condensation

The dihydroquinoline backbone is traditionally synthesized via acid-catalyzed condensation of aniline derivatives with ketones. For 2,2,4-trimethyl substitution, acetone serves as both reactant and solvent.

Mechanism :

  • Protonation : Aniline undergoes protonation at the amino group, activating the aromatic ring for electrophilic attack.

  • Aldol Condensation : Acetone forms enol intermediates, which react with protonated aniline to generate a Schiff base.

  • Cyclization : Intramolecular electrophilic substitution yields the dihydroquinoline core.

Catalytic Systems :

  • HF/BF₃ : Achieves 65–71% yield at 130–140°C but requires post-reaction neutralization.

  • Cation-Exchange Resins : Polystyrene sulfonic acid resins enable 85–90% conversion under reflux (110°C), avoiding metal contamination.

  • Zeolites (H-Y-MMM) : Granulated zeolites provide 60–68% selectivity at 60–230°C, with N-phenylpropan-2-imine as a byproduct.

Optimization Data :

CatalystTemp (°C)Time (h)Yield (%)Selectivity (%)
HF/BF₃13066571
Cation Resin11088993
H-Y-MMM Zeolite18056368

Challenges :

  • Polymerization side reactions reduce monomer yield.

  • Catalyst recovery remains problematic for HF/BF₃ systems.

Gould-Jacobs Cyclization for Carboxamide Integration

Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Intermediate

The Gould-Jacobs reaction constructs the quinoline-carboxamide framework via cyclization of ethoxymethylene malonates with anilines.

Procedure :

  • Malonate Formation : Ethyl ethoxymethylene malonate reacts with 2,2,4-trimethylaniline in diphenyl ether at 255°C.

  • Cyclization : Thermal rearrangement yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (77% yield).

  • N-Alkylation : Methylation at N1 using methyl iodide/NaH in DMF (90°C, 3 h) introduces the 2,2,4-trimethyl groups.

Key Data :

  • Cyclization Temp : 255°C (diphenyl ether reflux).

  • N-Alkylation Yield : 93% for 1-butyl derivatives.

Amidation Strategies for N-Phenyl Substituents

Coupling with Aryl Amines

The carboxamide group is introduced via coupling 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with substituted anilines.

Solid-Phase Synthesis :

  • Activation : Carboxylic acid (1 equiv) reacts with PyBRoP (1.2 equiv) and PS-HOBt in DMF to form an activated ester.

  • Amine Coupling : Aniline (1.5 equiv) is added, yielding the carboxamide after 24 h (25–80% yield).

Microwave-Assisted Method :

  • Conditions : 220°C, 1.5 h in diphenyl ether.

  • Yield : 67% for N-benzyl derivatives, with reduced solvent volume.

Comparative Efficiency :

MethodTemp (°C)Time (h)SolventYield (%)
Conventional2524DMF55
Microwave2201.5Diphenyl67

Sustainable Catalysis and Green Chemistry Approaches

Zeolite-Catalyzed One-Pot Synthesis

Recent advances employ HY-MMM zeolites to consolidate alkylation and cyclization steps:

  • Reaction : Aniline, acetone, and phenyl isocyanate react at 180°C.

  • Outcome : 58% yield with 94% atom economy.

Advantages :

  • No solvent required.

  • Catalyst reused for 5 cycles with <10% activity loss.

Mechanochemical Grinding

Ball-milling techniques minimize solvent use:

  • Conditions : Aniline, acetone, methyl chloroformate, K₂CO₃ (10:12:1 molar ratio).

  • Yield : 62% after 2 h grinding .

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain quinoline derivatives can selectively target cancer cells. A series of compounds related to 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide were tested for their antiproliferative activity against various human cancer cell lines. Notably, compounds derived from this scaffold demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer effects .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In a study examining new quinoline derivatives, compounds similar to This compound exhibited significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL .

Polymer Science Applications

Polymerization Processes
The compound can be utilized in polymerization reactions. A patent describes a method for polymerizing 2,2,4-trimethyl-1,2-dihydroquinoline using anhydrous aluminum chloride as a catalyst. This process results in the formation of high molecular weight polymers that possess desirable thermal and mechanical properties . The polymerization conditions can be optimized by adjusting the catalyst concentration and reaction temperature.

Materials Science Applications

Photophysical Properties
Quinoline derivatives have been explored for their photophysical properties. The incorporation of This compound into materials can enhance their optical characteristics. Studies have shown that these compounds can act as effective light-harvesting agents in organic photovoltaics and photonic devices due to their ability to absorb light across a wide spectrum .

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison with Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Industrial Activity Reference
2,2,4-Trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide C₂₅H₂₆N₂O 370.496 2,2,4-trimethyl, N,4-diphenyl Not explicitly reported
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide C₂₃H₂₂N₂O 342.44 Benzyl, phenyl Dual inhibition of monoamine oxidase (MAO) and cholinesterase (IC₅₀: 0.12–2.34 μM for MAO-B)
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide C₁₈H₁₅FN₄O₂ 338.34 4-fluorophenyl-oxadiazolyl Catalogued as a life science product; fluorophenyl may enhance blood-brain barrier penetration
N-(2-Methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide C₁₇H₁₈N₂O₂ 282.34 2-methoxyphenyl Methoxy group enhances electronic density; no specific activity reported
1,2-Dihydro-2,2,4-trimethyl-6-phenylquinoline C₁₈H₁₉N 249.35 2,2,4-trimethyl, 6-phenyl Used as a polymer stabilizer in food additives (21 CFR 178.2010)

Key Differences and Implications

Core Structure Variations

  • Dihydroquinoline vs. Dihydroisoquinoline: The target compound and ’s derivative share a dihydroquinoline backbone, whereas compounds in and feature dihydroisoquinoline cores.
  • Carboxamide Position: The target compound’s carboxamide is at the 1(2H)-position, unlike ’s 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, where the carboxamide at position 3 is critical for binding to kinase targets .

Substituent Effects

  • Phenyl vs. Benzyl Groups: The N,4-diphenyl substitution in the target compound contrasts with the N-benzyl group in ’s derivative. Benzyl groups may improve solubility and enzyme interaction, as seen in its nanomolar MAO-B inhibition .
  • Electron-Donating/Accepting Groups : Methoxy () and fluorophenyl () substituents modulate electronic properties. The fluorophenyl-oxadiazole moiety in ’s compound could enhance metabolic stability compared to the target’s simple phenyl groups .

Biological Activity

2,2,4-Trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C23H24N2O
  • Molecular Weight : 370.49 g/mol
  • CAS Number : Not specified in the provided sources.
  • SMILES Notation : O=C(N1c2ccccc2C(CC1(C)C)(C)c1ccccc1)Nc1ccccc1

Biological Activity

The biological activity of this compound has been investigated in various studies. Here are key findings regarding its pharmacological properties:

Anticancer Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit significant anticancer properties. For instance:

  • A study showed that certain derivatives had IC50 values against various cancer cell lines, including colon and breast cancer cells. While specific IC50 values for this compound were not detailed in the search results, related compounds have demonstrated promising activity against cancer cells .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets involved in cancer proliferation and survival. For example:

  • Compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) activity, leading to reduced tumor growth and angiogenesis .

Case Studies and Research Findings

StudyFindings
Study on Dihydroquinoline DerivativesInvestigated the anticancer potential of related compounds; several showed effective inhibition of tumor cell proliferation with IC50 values ranging from 6.62 μM to 10.32 μM against various cancer cell lines .
GreenScreen AssessmentAssessed the safety profile of TMDHQ (related compound) indicating low toxicity and potential as an antioxidant in industrial applications .

Toxicological Profile

The toxicological assessment of related compounds suggests that while they possess beneficial biological activities, their safety profile must be thoroughly evaluated. For instance:

  • The GreenScreen® assessment indicated that derivatives like TMDHQ have low volatility and are non-flammable but require further studies to fully understand their long-term effects on human health and the environment .

Q & A

Q. How can the synthesis of 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide be optimized for improved yield and purity?

  • Methodological Answer : Multi-step synthetic routes require careful optimization of reaction parameters. Key strategies include:
  • Temperature control : Maintaining precise reaction temperatures (e.g., reflux conditions for cyclization steps) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) can enhance intermediate stability during carboxamide formation .
  • Purification techniques : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Catalyst use : Lewis acids like ZnCl₂ may accelerate quinoline ring formation .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of techniques ensures accurate structural validation:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the quinoline core and carboxamide linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) groups in the carboxamide .
  • X-ray crystallography : For resolving stereochemical ambiguities in the dihydroquinoline ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency procedures : Immediate rinsing with water for 15+ minutes following skin/eye exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., methyl, phenyl groups) and test bioactivity (e.g., enzyme inhibition assays) .
  • Biological assays : Compare IC₅₀ values in target-specific models (e.g., antimalarial or anticancer screens) .
  • Computational modeling : Molecular docking to identify key interactions with biological targets (e.g., Plasmodium falciparum enzymes) .
  • Table : Example SAR Comparison
Substituent ModificationsBioactivity (IC₅₀, nM)Target Enzyme
2,2,4-Trimethyl120 ± 5PfDHODH
N-Phenyl replacement>1000PfDHODH
Data from analogous quinoline derivatives .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina to simulate ligand-receptor interactions (e.g., quinoline binding to cytochrome P450) .
  • Molecular dynamics (MD) : 100-ns simulations to assess stability of ligand-protein complexes in solvated environments .
  • QSAR modeling : Regression analysis linking electronic descriptors (e.g., logP, HOMO/LUMO) to experimental bioactivity data .

Q. How can contradictory data regarding the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer :
  • Controlled stability studies : Incubate the compound at pH 2–12 (buffered solutions) and monitor degradation via HPLC at timed intervals .
  • Degradation product analysis : LC-MS to identify hydrolyzed or oxidized byproducts (e.g., cleavage of the carboxamide group) .
  • Statistical validation : Use ANOVA to assess significance of pH-dependent degradation rates .

Q. What strategies study the compound’s metabolic pathways and degradation products in biological systems?

  • Methodological Answer :
  • In vitro metabolism models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate in excretion studies .
  • Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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